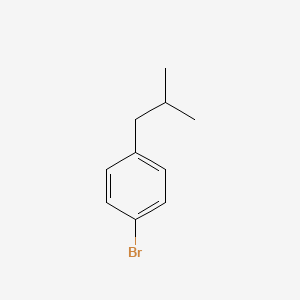

1-Bromo-4-isobutylbenzene

Descripción general

Descripción

1-Bromo-4-isobutylbenzene is an organic compound with the molecular formula C10H13Br. It is a colorless to pale yellow liquid with a distinct aromatic odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-isobutylbenzene is typically synthesized through the bromination of p-isobutylbenzene. The bromination reaction can be carried out using bromine or brominating agents such as bromine sulfoxide under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-isobutylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

Oxidation and Reduction: It can undergo oxidation to form corresponding alcohols or carboxylic acids and reduction to form hydrocarbons.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as nitric acid or sulfuric acid are used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include nitro, sulfonic, or alkyl derivatives of this compound.

Nucleophilic Substitution: Products include alcohols, ethers, or amines.

Oxidation: Products include corresponding alcohols or carboxylic acids.

Reduction: Products include hydrocarbons.

Aplicaciones Científicas De Investigación

1-Bromo-4-isobutylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological pathways and mechanisms involving brominated aromatic compounds.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-isobutylbenzene involves its participation in electrophilic and nucleophilic substitution reactionsThis reactivity makes it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

1-Bromo-4-isopropylbenzene: Similar in structure but with an isopropyl group instead of an isobutyl group.

1-Bromo-4-methylbenzene: Contains a methyl group instead of an isobutyl group.

1-Bromo-4-tert-butylbenzene: Contains a tert-butyl group instead of an isobutyl group.

Uniqueness: 1-Bromo-4-isobutylbenzene is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications in organic synthesis and research .

Actividad Biológica

1-Bromo-4-isobutylbenzene, with the CAS number 2051-99-2, is an aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, toxicological data, and synthetic applications in drug development.

This compound has the molecular formula and a molecular weight of 213.11 g/mol. It is characterized by a moderate solubility profile and is classified as a moderately soluble compound in organic solvents. The compound exhibits a Log P (partition coefficient) value indicating favorable lipophilicity, which may influence its biological activity and absorption characteristics.

| Property | Value |

|---|---|

| Molecular Formula | C10H13Br |

| Molecular Weight | 213.11 g/mol |

| Log P | 3.85 |

| Solubility | 0.00925 mg/ml |

| Bioavailability Score | 0.55 |

Inhibitory Effects on Cytochrome P450 Enzymes

Research indicates that this compound acts as an inhibitor of specific cytochrome P450 enzymes, notably CYP1A2 and CYP2D6. Such inhibition can affect drug metabolism, potentially leading to increased plasma levels of co-administered drugs metabolized by these enzymes .

Anti-inflammatory Potential

The compound has been utilized as a precursor in synthesizing various non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen derivatives. In one study, it was reported that this compound could be effectively transformed into ibuprofen in high yields through palladium-catalyzed reactions . This highlights its significance in pharmaceutical chemistry and potential therapeutic applications.

Predictive Models of Toxicity

The toxicity of this compound has been assessed using quantitative structure-activity relationship (QSAR) models. These models predict the acute aquatic toxicity and mutagenicity based on structural similarities with other compounds . The findings suggest that while the compound exhibits certain toxicological risks, it also shows promise for further development in medicinal chemistry.

Case Studies on Biological Impact

In studies involving aquatic organisms, hierarchical QSAR models demonstrated that benzene derivatives, including this compound, could exhibit varying degrees of toxicity depending on their structural characteristics . For example, the acute toxicity (LC50 values) to fish species such as Pimephales promelas was evaluated, providing insights into environmental impacts.

Synthesis and Applications

This compound serves as an important synthetic intermediate in organic chemistry. Its utility in the synthesis of complex molecules underscores its relevance in drug discovery and development. Notably, it has been employed in methods such as Suzuki cross-coupling to produce various styrene derivatives .

Propiedades

IUPAC Name |

1-bromo-4-(2-methylpropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBHVVRVSMBCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396427 | |

| Record name | 1-Bromo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-99-2 | |

| Record name | 1-Bromo-4-(2-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-bromo-4-isobutylbenzene in the synthesis of bora-ibuprofen?

A1: this compound acts as the starting material in a two-step synthesis of bora-ibuprofen []. The first step involves a Suzuki-Miyaura cross-coupling reaction between this compound and vinylboronic acid pinacol ester. This reaction replaces the bromine atom with the vinyl group, forming 4-isobutylstyrene. The subsequent step utilizes this 4-isobutylstyrene in a copper-catalyzed boracarboxylation reaction, ultimately yielding bora-ibuprofen.

Q2: What are the advantages of this synthetic route over previous methods?

A2: The described synthesis offers a simplified and more convenient benchtop approach compared to previous methods that relied on rigorous air-free and moisture-free conditions []. This improvement potentially increases the accessibility of bora-ibuprofen synthesis for broader research purposes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.